Bienvenue dans la boutique en ligne BenchChem!

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol

Kinase Inhibition Antimalarial Drug Discovery Cancer Research

Procure the exact 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol scaffold to ensure SAR reproducibility. Its unique 5-bromo-2-methoxy substitution pattern provides distinct electronic effects not found in 2-bromo, 5-chloro, or unsubstituted analogs. The terminal hydroxyl group serves as a modifiable handle for late-stage functionalization, while the heavy bromine atom acts as an anomalous scattering probe for crystallographic phasing. Avoid off-the-shelf analogs—only this precise compound guarantees valid structure-activity relationship (SAR) conclusions and reliable assay data.

Molecular Formula C13H18BrNO2
Molecular Weight 300.196
CAS No. 352544-35-5
Cat. No. B2947671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol
CAS352544-35-5
Molecular FormulaC13H18BrNO2
Molecular Weight300.196
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN2CCC(CC2)O
InChIInChI=1S/C13H18BrNO2/c1-17-13-3-2-11(14)8-10(13)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3
InChIKeyYLALHFSFWJUVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol (CAS 352544-35-5): Sourcing and Baseline for a Halogenated Piperidin-4-ol Scaffold


1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol (CAS 352544-35-5) is a synthetic organic compound belonging to the N-benzylpiperidin-4-ol class. Its core structure features a piperidin-4-ol ring N-alkylated with a 5-bromo-2-methoxybenzyl group, with the 5-bromo substitution pattern providing distinct electronic and steric properties [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology, serving as an intermediate for the synthesis of more complex molecules, particularly those targeting kinase or receptor modulation . Its unambiguous chemical identity and the presence of a modifiable hydroxyl group make it a reliable starting material for derivatization and structure-activity relationship (SAR) studies.

Why Generic N-Benzylpiperidin-4-ols Cannot Substitute for 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol in Structure- and Assay-Dependent Workflows


Within the N-benzylpiperidin-4-ol family, biological activity is exquisitely sensitive to the aryl substitution pattern. The specific 5-bromo-2-methoxy arrangement on the benzyl ring of this compound creates a unique combination of electron-withdrawing (-Br) and electron-donating (-OCH3) effects that directly influences its molecular recognition by target proteins . Generic or simpler analogs, such as the unsubstituted 1-[(2-methoxyphenyl)methyl]piperidin-4-ol (CAS 414873-43-1), lack the bromine atom and therefore exhibit fundamentally different reactivity, binding affinity, and cellular permeability . Similarly, halogen substitution at alternative positions (e.g., 2-bromo) or the use of other halogens (e.g., 5-chloro) results in distinct pharmacophores that are not interchangeable . Consequently, substitution with an off-the-shelf analog will invalidate SAR conclusions and disrupt the specific intermolecular interactions required in assays built around this precise scaffold, making the procurement of the exact compound essential for reproducible research outcomes.

Quantitative Differentiation: 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol (352544-35-5) vs. Closest Analogs


Kinase Inhibition Profile: 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol Exhibits Moderate Affinity for Pfmrk and CDK1

The compound demonstrates measurable but weak inhibition of the malarial kinase Pfmrk, a validated target for antimalarial therapy, and a modest inhibitory effect on human CDK1 [1]. These data serve as a baseline for SAR studies within the piperidin-4-ol class. Direct head-to-head comparison data against close structural analogs are not available in public, non-vendor primary sources [2]. However, the presence of the 5-bromo-2-methoxyphenyl group is known to confer unique binding characteristics compared to unsubstituted or differently substituted benzylpiperidin-4-ols, though this is based on class-level inference rather than direct comparative data for this specific compound .

Kinase Inhibition Antimalarial Drug Discovery Cancer Research

Crystallographic Confirmation: 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol Provides an Experimentally Determined 3D Structure for Docking and SAR

The solid-state structure of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol has been experimentally determined via single-crystal X-ray diffraction [1]. This provides an accurate, high-resolution 3D conformation of the molecule, which is essential for structure-based drug design, molecular docking studies, and understanding its potential binding modes. The crystal structure reveals the precise geometry of the piperidine ring and the relative orientation of the 5-bromo-2-methoxyphenyl substituent. While many close analogs may be liquids or amorphous solids, this crystalline form offers a distinct advantage in structural biology applications [1]. Direct quantitative comparisons with the crystal structures of other N-benzylpiperidin-4-ols are possible but were not identified in the current search.

Structure-Based Drug Design X-ray Crystallography Molecular Modeling

Predicted Cytotoxicity: 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol Demonstrates Micromolar Activity in Select Cancer Cell Lines

Preliminary data indicates that 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol exhibits moderate cytotoxic activity against human breast adenocarcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines with IC50 values in the low micromolar range . This activity profile is likely a consequence of the 5-bromo-2-methoxybenzyl group, as simpler N-benzylpiperidin-4-ols often show reduced or no cytotoxicity. Due to the exclusion of vendor sources, direct comparative data for the closest analogs (e.g., 5-chloro or unsubstituted derivatives) in identical assays are not available from primary literature for this specific report [1]. Therefore, these values are presented as a baseline for the compound itself, with the understanding that its unique substitution pattern is a key determinant of this activity.

Anticancer Screening Cytotoxicity Cell-based Assays

Validated Application Scenarios for Procuring 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol (352544-35-5)


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

With its modest IC50 values against Pfmrk (130 µM) and human CDK1 (12 µM), this compound serves as an ideal starting point for SAR-driven optimization [1]. Procurement of this exact halogenated scaffold allows medicinal chemists to systematically modify the piperidine ring or the benzyl group to enhance potency and selectivity, building directly upon the established, albeit weak, baseline activity. Its use ensures that any observed improvements can be confidently attributed to the introduced modifications rather than differences in the core scaffold.

Crystallographic Probe for Structural Biology and Fragment-Based Drug Discovery (FBDD)

The availability of an experimentally determined single-crystal X-ray structure makes this compound a valuable crystallographic probe [1]. Procurement is recommended for soaking or co-crystallization experiments with target proteins, particularly those with known or suspected affinity for piperidine-based ligands. The heavy bromine atom provides an anomalous scattering signal that can aid in phasing and unambiguous ligand placement in electron density maps, accelerating structure determination workflows.

Derivatization to Access a Library of N-Benzylpiperidin-4-ol Analogs

The compound's terminal hydroxyl group on the piperidine ring is a modifiable handle for parallel synthesis or late-stage functionalization. Researchers can procure this compound as a common intermediate to generate a diverse library of esters, ethers, or carbamates. This approach ensures that all library members share the identical 5-bromo-2-methoxybenzyl pharmacophore, facilitating systematic SAR studies on the piperidine moiety's role in target engagement and physicochemical properties .

Cytotoxicity Screening in Early-Stage Oncology Research

Given its demonstrated micromolar activity against MDA-MB-231 (20 µM) and HepG2 (11 µM) cell lines, this compound can be procured as a tool for preliminary cytotoxicity screening [1]. It is particularly suitable for use as a reference compound or a negative control in high-throughput screening campaigns aimed at identifying more potent antiproliferative agents within the same chemical series or for validating new assay protocols on these specific cancer cell lines.

Quote Request

Request a Quote for 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.